molecular formula C8H9BO3 B1389969 3-Formyl-4-methylphenylboronic acid CAS No. 1106869-99-1

3-Formyl-4-methylphenylboronic acid

Cat. No. B1389969
CAS RN: 1106869-99-1
M. Wt: 163.97 g/mol
InChI Key: UHPDMPNTUUASKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids can be synthesized through several methods, including reaction of organometallic compounds with borate esters, direct reaction of boron trichloride with alcohols, and hydroboration of alkynes .


Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron. The empty p-orbital can accept electrons from a Lewis base or transition metal complex, making boronic acids useful in various chemical reactions .


Chemical Reactions Analysis

Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction. They can also participate in other reactions such as direct arylation, Tsuji–Trost allylation, and metathesis .


Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are generally stable in the presence of water. They can form reversible covalent complexes with diols and other Lewis bases .

Scientific Research Applications

Organic Synthesis

The presence of the boronic acid group suggests that 3-Formyl-4-methylphenylboronic acid could be a useful building block for organic synthesis. It can be used as a starting material in various organic synthesis reactions .

Preparation of Active Compounds

Formylphenylboronic acids, including 3-Formyl-4-methylphenylboronic acid, are important intermediates in the synthesis of active compounds in pharmaceutical industries . They are highly effective and important for enzyme stabilizers, inhibitors, and bactericides .

4. Inhibitors of Serine Protease and Kinase Enzymes In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Boron Neutron Capture Therapy

The boron compounds, including 3-Formyl-4-methylphenylboronic acid, are also used in boron neutron capture therapy of tumors .

Molecular Docking Studies

Molecular docking studies of 3-Formyl-4-methylphenylboronic acid have been performed with anti-apoptotic proteins . This suggests potential applications in the field of drug discovery and development .

Safety And Hazards

Like other chemicals, boronic acids should be handled with care. They may cause skin and eye irritation, and inhalation or ingestion should be avoided .

Future Directions

Boronic acids continue to be a topic of research due to their utility in various chemical reactions. Future directions may include the development of new synthetic methods, exploration of new reactions, and applications in medicinal chemistry .

properties

IUPAC Name

(3-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPDMPNTUUASKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673886
Record name (3-Formyl-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-methylphenylboronic acid

CAS RN

1106869-99-1
Record name (3-Formyl-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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